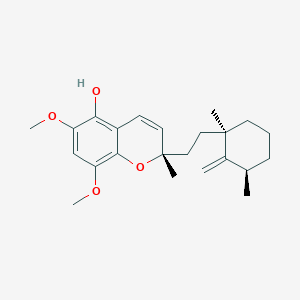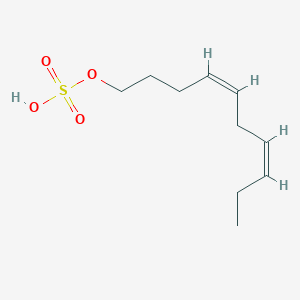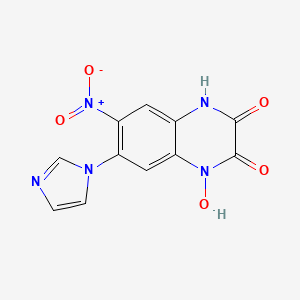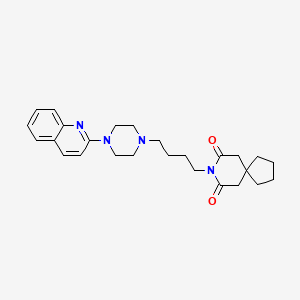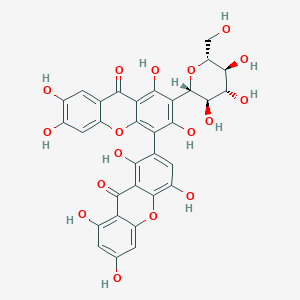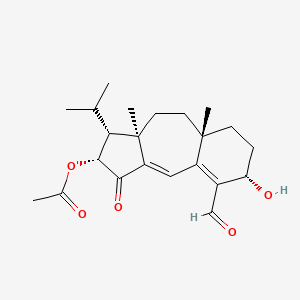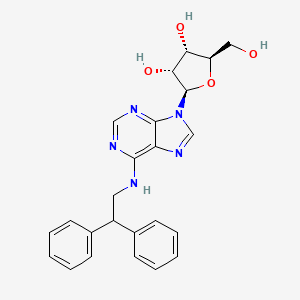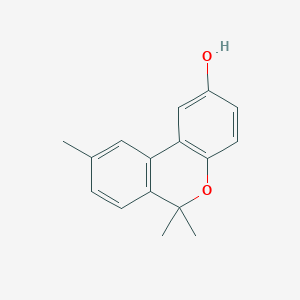
Didehydroconicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didehydroconicol is a natural product found in Aplidium with data available.
Wissenschaftliche Forschungsanwendungen
1. Biological Activities and Synthesis
- Meroterpenes Investigation: Didehydroconicol was identified in a study examining meroterpenes from the ascidian Aplidium aff. densum, which explored its biological activities against bacteria and human lymphoblastic cell lines (Simon-Levert et al., 2005).
- Synthesis Approach: A unified strategy for synthesizing meroterpenes including this compound has been achieved, highlighting its potential in diverse applications in chemical research (Minuti et al., 2015).
2. Role in Apoptosis and Cell Signaling
- Apoptosis in Hepatoma Cells: Didehydro derivatives, such as 4,5-didehydro geranylgeranoic acid, have been found to induce apoptosis in human hepatoma-derived cell lines, revealing their potential in cancer research and therapy (Nakamura et al., 1996).
- Activation of Retinoic Acid Receptor: Similarly, studies have shown that didehydro derivatives can up-regulate retinoic acid receptor gene expression in certain cell lines, indicating a significant role in gene expression and signaling pathways (Araki et al., 1995).
3. Antiviral and Anti-biofilm Properties
- Antiviral Activity: Research on nucleoside analogs, such as 2,3-didehydro-2,3-dideoxythymidine, demonstrates the role of didehydro derivatives in developing antiviral agents, particularly against HIV (Sard, 1994).
- Anti-biofilm Activity: The didehydro derivative 14-deoxy-11,12-didehydroandrographolide has shown potential in inhibiting biofilm production by Pseudomonas aeruginosa, suggesting applications in combatting bacterial infections and biofilm-associated diseases (Majumdar et al., 2019).
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
6,6,9-trimethylbenzo[c]chromen-2-ol |
InChI |
InChI=1S/C16H16O2/c1-10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-16(14,2)3/h4-9,17H,1-3H3 |
InChI-Schlüssel |
AXYGIQAHRDDHJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(OC3=C2C=C(C=C3)O)(C)C |
Synonyme |
didehydroconicol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


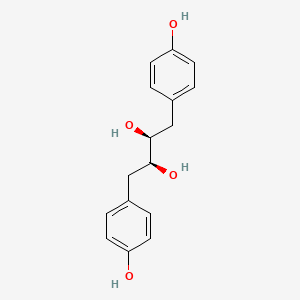
![(4S,6S)-1,4-Diacetoxy-3-[(Z)-acetoxymethylene]-7-methylene-11-methyl-1,10-dodecadien-8-yn-6-ol](/img/structure/B1248008.png)

![(2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide](/img/structure/B1248011.png)
![N,N-Diethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1248012.png)
![Benzamide, N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B1248013.png)
